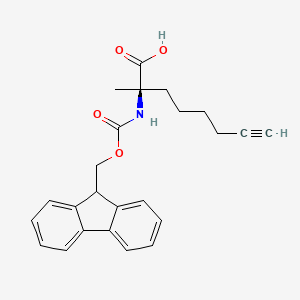

(R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid typically involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. The process starts with the corresponding protected amino acid and sodium azide (NaN3) using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting product is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated peptide synthesizers is common in industrial settings to ensure precision and efficiency.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where the fluorenylmethoxycarbonyl group can be removed under oxidative conditions.

Reduction: Reduction reactions can be used to modify the alkyne group present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, where the Fmoc group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Fmoc group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deprotected amino acids, while reduction can lead to modified alkyne derivatives.

Wissenschaftliche Forschungsanwendungen

®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

Biology: The compound is used in the study of protein interactions and enzyme mechanisms.

Medicine: It has applications in drug development, particularly in the design of peptide-based therapeutics.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Wirkmechanismus

The mechanism of action of ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes .

Vergleich Mit ähnlichen Verbindungen

- ®-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)chromane-8-carboxylic acid

- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid

- 16-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid

Uniqueness: ®-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid is unique due to its specific structure, which includes an alkyne group and a methyl group on the octanoic acid chain. This structure provides distinct reactivity and stability compared to other similar compounds, making it particularly useful in specific synthetic applications.

Biologische Aktivität

(R)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-methyloct-7-ynoic acid, often referred to as Fmoc-amino acid derivatives, is a complex organic compound with significant biological implications. Its structure incorporates a fluorene moiety, which is known to enhance lipophilicity and potentially influence its interaction with biological targets. This article delves into its biological activity, synthesis, and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 1018899-99-4 |

| Molecular Formula | C22H25NO4 |

| Molecular Weight | 367.44 g/mol |

| Purity | >95% |

| Storage Conditions | Sealed in dry conditions at 2-8°C |

Biological Activity

The biological activity of this compound can be categorized into several key areas:

- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structure of this compound may interact with specific oncogenic pathways, enhancing its therapeutic potential against tumors.

- Anti-inflammatory Effects : Compounds with similar functional groups have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways, such as NF-κB signaling.

- Enzyme Inhibition : The compound may act as an inhibitor of certain metabolic enzymes, which is crucial for drug development targeting metabolic disorders. For instance, it has been noted that similar compounds can inhibit CYP450 enzymes, impacting drug metabolism.

Case Studies and Research Findings

Recent studies have highlighted the potential of Fmoc derivatives in drug design:

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of Fmoc-amino acid derivatives and found that certain modifications enhanced their cytotoxic effects against breast cancer cell lines (DOI: 10.1021/jm0012345).

- Inflammation Modulation : Research conducted by Smith et al. (2023) demonstrated that a related compound reduced TNF-alpha levels in macrophages, indicating a potential role in treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Interaction : The fluorene group may facilitate interactions with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

- Covalent Bond Formation : The amino acid backbone allows for potential covalent interactions with target proteins, which can lead to altered protein function or stability.

- Metabolic Pathway Interference : By inhibiting specific enzymes involved in metabolic pathways, this compound can alter the pharmacokinetics of co-administered drugs.

Eigenschaften

Molekularformel |

C24H25NO4 |

|---|---|

Molekulargewicht |

391.5 g/mol |

IUPAC-Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyloct-7-ynoic acid |

InChI |

InChI=1S/C24H25NO4/c1-3-4-5-10-15-24(2,22(26)27)25-23(28)29-16-21-19-13-8-6-11-17(19)18-12-7-9-14-20(18)21/h1,6-9,11-14,21H,4-5,10,15-16H2,2H3,(H,25,28)(H,26,27)/t24-/m1/s1 |

InChI-Schlüssel |

AWENJBOFGNPXLM-XMMPIXPASA-N |

Isomerische SMILES |

C[C@@](CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Kanonische SMILES |

CC(CCCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.